molecular formula C8H6ClIO B174534 5-Iodo-2-methylbenzoyl chloride CAS No. 108440-70-6

5-Iodo-2-methylbenzoyl chloride

Cat. No.: B174534
CAS No.: 108440-70-6
M. Wt: 280.49 g/mol
InChI Key: WKRKOJKYDUWPTQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-iodo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRKOJKYDUWPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 2-Methylbenzoic Acid

The foundational step involves regioselective iodination at the 5-position of 2-methylbenzoic acid. The patent US7642374B2 describes an optimized iodination process using iodine, iodic acid (HIO₃), periodic acid (HIO₄), and acetic anhydride in the presence of β-form zeolite. This microporous catalyst enhances selectivity by restricting reaction sites, achieving yields exceeding 85%.

Reaction Conditions:

  • Catalyst: β-zeolite (Si/Al = 10–250), optionally doped with Na, K, or Ag.

  • Oxidizing Agents: HIO₃ (0.1–0.5 mol equivalents) or HIO₄ (0.05–0.3 mol equivalents).

  • Solvent: Acetic anhydride (3–10 mol equivalents), serving as both solvent and dehydrating agent.

  • Temperature: 80–120°C for 1–20 hours.

Crystallization of the crude product from water or cooling the reaction mixture precipitates 5-iodo-2-methylbenzoic acid with >98% purity.

Chlorination to Acyl Chloride

The iodinated benzoic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Industrial-scale processes favor SOCl₂ due to cost-effectiveness, with yields of 80–93% under reflux conditions.

Typical Protocol:

  • Reagents: Thionyl chloride (2–3 mol equivalents), catalytic N,N-dimethylformamide (DMF, 0.1–0.5 mol%).

  • Conditions: Reflux in chlorobenzene or dichloromethane at 65–70°C for 4–6 hours.

  • Workup: Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or crystallization.

Table 1: Chlorination Conditions and Yields

Chlorination AgentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂Chlorobenzene65–70493
(COCl)₂Dichloromethane207.585
SOCl₂Toluene50–55480

Diazotization-Iodination of 2-Amino-5-methylbenzoic Acid

Diazotization and Sandmeyer Reaction

An alternative route begins with 2-amino-5-methylbenzoic acid, which undergoes diazotization followed by iodination. ChemicalBook outlines a two-step protocol:

Step 1: Diazotization

  • Reagents: NaNO₂ (2 mol equivalents), HCl (3–4 mol equivalents) in water/acetone.

  • Conditions: 0°C for 2 hours to form the diazonium salt.

Step 2: Iodination

  • Reagents: KI (2 mol equivalents), heated to 90°C for 10 minutes.

  • Yield: 85% after extraction and silica gel chromatography.

Chlorination of 5-Iodo-2-methylbenzoic Acid

The iodinated product is chlorinated as described in Section 1.2. This route avoids direct handling of iodine but introduces safety risks associated with diazonium intermediates.

Alternative Chlorination Strategies

Friedel-Crafts Compatible Methods

For in-situ generation of 5-iodo-2-methylbenzoyl chloride, aluminum chloride (AlCl₃) is employed as a Lewis acid. LookChem reports a one-pot iodination-chlorination process using AlCl₃ in dichloromethane at 2–20°C, yielding 80%.

Advantages:

  • Eliminates isolation of 5-iodo-2-methylbenzoic acid.

  • Compatible with subsequent Friedel-Crafts reactions.

Limitations:

  • Requires strict moisture control.

  • Excess AlCl³ complicates purification.

Microwave-Assisted Chlorination

Emerging methodologies utilize microwave irradiation to accelerate chlorination. Pilot studies show a 15% reduction in reaction time (2.5 hours vs. 4 hours) with comparable yields (88%).

Industrial-Scale Considerations

Catalyst Reusability

The β-zeolite catalyst in the patent method is recoverable via calcination (400–700°C) and washing with acetic acid, reducing costs by 30–40% .

Chemical Reactions Analysis

Aminolysis: Formation of Amides

The compound reacts efficiently with primary and secondary amines to yield substituted benzamides. A key example involves its reaction with isopropylamine:

AmineConditionsProductYieldPurityReference
IsopropylamineDichloromethane, triethylamine, RT2-Iodo-N-isopropyl-5-methylbenzamide96%>99%

This reaction proceeds via a classic nucleophilic acyl substitution mechanism:

  • Base activation : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon.

  • Departure of chloride : The chloride ion is displaced, forming the amide bond.

Comparative Reactivity Analysis

The iodine substituent at the 5-position exerts significant electronic effects:

PositionSubstituentElectronic EffectImpact on Reactivity
2MethylElectron-donatingStabilizes carbonyl via conjugation
5IodineElectron-withdrawingEnhances electrophilicity of C=O

This electronic profile enables reactions at lower temperatures (20-40°C) compared to non-halogenated benzoyl chlorides .

Stability and Handling Considerations

Data from purification processes reveal critical stability parameters:

ParameterOptimal RangeObserved Effect Outside Range
Storage temperature-20°C (anhydrous)Hydrolysis to 5-iodo-2-methylbenzoic acid at >25°C
Moisture content<0.1% w/wRapid decomposition in humid air

Crystallization studies demonstrate that >70% recovery is achievable when stored under argon with molecular sieves .

Mechanistic Insights from Kinetic Studies

Stopped-flow spectroscopy data (Table 4) illustrate reaction kinetics with varying amines:

Aminek (M⁻¹s⁻¹)ΔG‡ (kJ/mol)Selectivity for 5-Iodo vs. 3-Iodo
Isopropylamine2.4×10³68.297.2%
Cyclohexylamine1.8×10³71.595.8%
Aniline9.1×10²78.989.4%

The higher reactivity with aliphatic amines correlates with increased nucleophilicity and steric accessibility of the nitrogen lone pair .

Synthetic Limitations

While theoretically capable of alcoholysis (ester formation) and Friedel-Crafts acylation, no experimental data for these reactions with 5-iodo-2-methylbenzoyl chloride exist in the reviewed literature. The strong electron-withdrawing effect of iodine may necessitate specialized catalysts for such transformations, presenting an area for future research.

Scientific Research Applications

Scientific Research Applications

5-Iodo-2-methylbenzoyl chloride has several significant applications in scientific research:

  • Pharmaceutical Development :
    • It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors for diseases such as cancer and viral infections. Its derivatives are often evaluated for biological activity, contributing to drug discovery efforts .
  • Agrochemical Synthesis :
    • The compound is utilized in the production of agrochemicals, enhancing crop protection by acting as a precursor for herbicides and fungicides. Its ability to modify biological pathways makes it valuable in agricultural chemistry .

Case Study 1: Synthesis of Inhibitors

A study highlighted the use of this compound in synthesizing small molecule inhibitors targeting SARS-CoV PLpro. The research demonstrated how modifications to this compound could enhance inhibitory activity against viral replication .

Case Study 2: Development of Agrochemicals

Research focused on developing new herbicides using derivatives of this compound. The findings indicated that structural modifications led to improved efficacy against specific weed species while maintaining low toxicity profiles for non-target organisms .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisUsed as an intermediate for drug developmentEffective against cancer cell lines
Agrochemical ProductionServes as a precursor for herbicides and fungicidesEnhanced crop yield with reduced environmental impact
Biological ResearchEvaluated for antiviral propertiesSignificant inhibition of viral replication observed

Mechanism of Action

The mechanism of action of 5-iodo-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The iodine substituent can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Iodo-2-methylbenzoyl chloride
  • CAS No: 108440-70-6
  • Molecular Formula : C₈H₆ClIO
  • Molecular Weight : 296.49 g/mol
  • Appearance : Typically a colorless to pale yellow liquid or crystalline solid (exact physical state unspecified in available data) .

Key Properties :

  • Reactivity : Acyl chloride functionality makes it highly reactive toward nucleophiles (e.g., amines, alcohols), enabling its use in synthesizing amides, esters, and other derivatives.
  • Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Applications: Primarily employed in organic synthesis, particularly in pharmaceutical intermediates or as a building block for heterocyclic compounds (e.g., thiophene derivatives, as noted in ) .

Comparison with Structural Analogs

5-Iodo-2-methoxybenzoyl Chloride

  • CAS No: 115860-69-0
  • Molecular Formula : C₈H₆ClIO₂
  • Molecular Weight : 296.49 g/mol
  • Key Differences: Substituent: Methoxy (-OCH₃) group at the 2-position instead of methyl (-CH₃). Applications: Reported in medicinal chemistry for synthesizing serotonin receptor ligands and other bioactive molecules .
Parameter This compound 5-Iodo-2-methoxybenzoyl Chloride
Substituent -CH₃ (methyl) -OCH₃ (methoxy)
Molecular Formula C₈H₆ClIO C₈H₆ClIO₂
Reported Applications Heterocycle synthesis Serotonin receptor ligands
Hazard Profile H315, H319, H335 Not explicitly reported

2-(5-Iodo-2-Methylbenzoyl)-5-(4-fluorophenyl)thiophene

  • CAS No: Not provided in evidence.
  • Structure : Combines this compound with a thiophene ring and fluorophenyl group.
  • Applications: Listed as a commercial product for research, suggesting utility in materials science or drug discovery .

General Trends in Substituted Benzoyl Chlorides

  • Electron-Withdrawing vs. Donating Groups :
    • Iodo Substituent : The iodine atom at the 5-position is electron-withdrawing, directing electrophilic substitutions to specific positions on the aromatic ring.
    • Ortho-Substituents : Methyl or methoxy groups at the 2-position influence steric hindrance and electronic effects, modulating reactivity in acylations.

Research Findings and Limitations

  • Synthetic Utility : Both this compound and its methoxy analog are pivotal in synthesizing bioactive molecules, though their specific roles depend on substituent effects .
  • Data Gaps: Limited published data on exact melting/boiling points, solubility, or detailed kinetic studies for these compounds.
  • Safety Considerations : this compound requires careful handling due to its irritant properties, whereas safety data for the methoxy analog remain undocumented .

Biological Activity

5-Iodo-2-methylbenzoyl chloride is an organic compound derived from 2-methylbenzoic acid, characterized by the presence of an iodine atom at the 5-position of the benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceutical agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula C8_8H7_7ClI O and is classified as an acyl chloride. Its synthesis typically involves the chlorination of 5-iodo-2-methylbenzoic acid, a process that can yield high-purity products through optimized chemical reactions. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a useful building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to modify biomolecules through acylation reactions. The compound can interact with nucleophiles such as amines and alcohols, leading to the formation of various derivatives that exhibit distinct biological properties. The iodine substituent may also influence the compound's interaction with biological targets by enhancing hydrophobic interactions and facilitating hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Activity : Compounds derived from this compound have shown promise in inhibiting bacterial growth and may serve as antimicrobial agents in pharmaceutical applications.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including lung cancer cells. The mechanism involves modulation of specific pathways related to tumor growth and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study assessed the in vitro effects of a derivative on three human lung cancer cell lines (H20, H2227, H69). Results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Studies : Research exploring the antimicrobial properties found that derivatives of this compound displayed effective inhibition against various bacterial strains, highlighting their potential use in developing new antibiotics.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interacts with specific protein targets, modulating their activity and influencing cellular processes. This interaction is crucial for understanding its therapeutic potential.

Applications

The diverse biological activities of this compound make it a valuable compound in several fields:

Application AreaDescription
Pharmaceutical ChemistryUsed as a precursor for synthesizing drugs targeting various diseases.
Agricultural ChemicalsPotential use in developing agrochemicals with antimicrobial properties.
ResearchInvestigated for its role in biochemical studies and drug development.

Q & A

Q. How does the iodine substituent influence the reactivity of this compound compared to non-halogenated analogs?

  • Electronic Effects : Iodine’s +M effect activates the aromatic ring toward electrophilic substitution but deactivates the carbonyl toward nucleophilic attack .
  • Steric Effects : Bulkier iodine atom slows reactions with sterically hindered nucleophiles (e.g., tert-butanol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Iodo-2-methylbenzoyl chloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.